molecular formula C8H10ClNO B11915876 2-(Chloromethyl)-5-(methoxymethyl)pyridine

2-(Chloromethyl)-5-(methoxymethyl)pyridine

Cat. No.: B11915876
M. Wt: 171.62 g/mol
InChI Key: PMVHEYDEVHECJU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(methoxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(methoxymethyl)pyridine typically involves the chloromethylation of 5-(methoxymethyl)pyridine. This can be achieved through the reaction of 5-(methoxymethyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to facilitate the chloromethylation process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(methoxymethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The methoxymethyl group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced pyridine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(methoxymethyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxymethyl group can undergo metabolic transformations, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine
  • 5-(Methoxymethyl)pyridine
  • 2-(Bromomethyl)-5-(methoxymethyl)pyridine

Uniqueness

2-(Chloromethyl)-5-(methoxymethyl)pyridine is unique due to the presence of both chloromethyl and methoxymethyl groups on the pyridine ring

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(chloromethyl)-5-(methoxymethyl)pyridine

InChI

InChI=1S/C8H10ClNO/c1-11-6-7-2-3-8(4-9)10-5-7/h2-3,5H,4,6H2,1H3

InChI Key

PMVHEYDEVHECJU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C=C1)CCl

Origin of Product

United States

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